Cefprozil Impurity 46

Enzymatic Synthesis Process Chemistry Yield Optimization

Cefprozil Impurity 46, chemically designated as (6R,7R)-7-Amino-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and also known as Cefprozil EP Impurity F or 7-APRA, serves a dual role as both a key intermediate in the enzymatic synthesis of the antibiotic cefprozil and a process-related impurity specified in the European Pharmacopoeia (EP) monograph. This compound, with a molecular formula of C₁₀H₁₂N₂O₃S and a molecular weight of 240.28 g/mol, is a critical reference standard used to ensure the quality, safety, and efficacy of cefprozil active pharmaceutical ingredient (API) and its formulations.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
CAS No. 120709-09-3
Cat. No. B044443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefprozil Impurity 46
CAS120709-09-3
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESCC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
InChIInChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/t6-,9-/m1/s1
InChIKeyZYLDQHILNOZKIF-HZGVNTEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cefprozil Impurity 46 (CAS 120709-09-3): An Essential Reference Standard for Analytical Method Development and Process Control in Pharmaceutical Quality


Cefprozil Impurity 46, chemically designated as (6R,7R)-7-Amino-8-oxo-3-[(1E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and also known as Cefprozil EP Impurity F or 7-APRA, serves a dual role as both a key intermediate in the enzymatic synthesis of the antibiotic cefprozil and a process-related impurity specified in the European Pharmacopoeia (EP) monograph [1]. This compound, with a molecular formula of C₁₀H₁₂N₂O₃S and a molecular weight of 240.28 g/mol, is a critical reference standard used to ensure the quality, safety, and efficacy of cefprozil active pharmaceutical ingredient (API) and its formulations .

Cefprozil Impurity 46 (CAS 120709-09-3): Why Generic Substitution is Not an Option for Reliable Analytical Results


The use of generic, unqualified reference materials or structurally similar impurities in place of a certified Cefprozil Impurity 46 standard introduces unacceptable risk and analytical error. The stringent regulatory limits for impurities in cefprozil, with identification and quantification thresholds as low as 0.1% and 0.15% according to ICH guidelines [1], demand a high degree of analytical specificity and accuracy. Substituting this compound with a related analog—such as Cefprozil Impurity A (CAS 22818-40-2) or Impurity C (CAS 147103-93-3)—would compromise method validation, potentially leading to inaccurate quantification of this specific impurity in a drug substance or product. This failure to meet regulatory requirements can directly impact Abbreviated New Drug Application (ANDA) filings and commercial batch release, making the procurement of the exact, certified reference standard a non-negotiable step in pharmaceutical quality control [2].

Cefprozil Impurity 46 (CAS 120709-09-3): A Quantitative Comparative Guide for Scientific and Industrial Procurement


Superior Synthetic Yield in Aqueous Two-Phase System vs. Conventional Aqueous-Phase Synthesis Using 7-APRA

In the enzymatic synthesis of cefprozil, using 7-APRA (Cefprozil Impurity 46) as the main ring precursor in a novel aqueous two-phase system (ATPS) results in a significantly higher reaction yield compared to a conventional aqueous-phase system [1].

Enzymatic Synthesis Process Chemistry Yield Optimization

Enhanced Purity and Characterization for Regulatory Compliance vs. Generic Impurity Standards

Certified reference standards of Cefprozil Impurity 46 are supplied with a guaranteed purity of >95% (HPLC) and are manufactured under ISO 17034 accreditation, which mandates rigorous testing for homogeneity and stability [1]. This is in contrast to many generic or in-house impurity preparations that often lack comprehensive, regulatory-grade characterization data [2].

Reference Standards Analytical Method Validation Quality Control

Defined Storage Stability vs. Ambient-Stable Impurities for Long-Term Analytical Consistency

To maintain its certified purity and integrity, Cefprozil Impurity 46 must be stored under controlled conditions of -20°C ± 5°C [1]. This is a critical differentiator from some other cefprozil-related impurities that may be stored at ambient temperatures or under simple refrigeration (2-8°C) , underscoring the need for specific handling and storage protocols to prevent degradation.

Stability Reference Standard Storage Quality Assurance

Cefprozil Impurity 46 (CAS 120709-09-3): Key Application Scenarios for Pharmaceutical R&D and Quality Control


Analytical Method Development and Validation for ANDA/DMF Filings

Procurement of a certified Cefprozil Impurity 46 reference standard is mandatory for developing and validating robust HPLC or UPLC methods for the quantification of related substances in cefprozil API and finished dosage forms. The high purity (>95%) and comprehensive analytical data package, including NMR and MS, are essential for meeting ICH Q2(R1) guidelines for specificity, accuracy, and linearity, directly supporting Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [1].

Enzymatic Synthesis Process Optimization for High-Yield Cefprozil Production

For industrial and research groups focused on green chemistry and process efficiency, 7-APRA (Cefprozil Impurity 46) is the critical starting material for the enzymatic synthesis of cefprozil. The evidence shows that its use in a novel aqueous two-phase system (ATPS) can achieve a near-quantitative yield of 99.39%, a significant improvement over conventional methods [2]. Procuring high-purity 7-APRA is therefore a direct investment in improving manufacturing yield and reducing production costs.

System Suitability and Peak Identification in Routine Quality Control

In a cGMP quality control laboratory, Cefprozil Impurity 46 is used daily as a system suitability standard to ensure the reliable performance of HPLC instruments and columns. Its distinct retention time serves as a critical marker to verify system performance before and during the analysis of cefprozil batches, ensuring that the separation of the API from its known impurities is reproducible and compliant with the European Pharmacopoeia monograph [3].

Stability Studies and Forced Degradation Assessment

Cefprozil Impurity 46 is a key marker in forced degradation and long-term stability studies of cefprozil drug substances and products. Its known thermal lability, as indicated by the required -20°C storage condition, makes it a sensitive indicator for monitoring product stability and establishing shelf-life. Quantifying the levels of this impurity over time is essential for demonstrating product integrity and meeting ICH Q1A(R2) stability requirements [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefprozil Impurity 46

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.